molecular formula C10H14O3 B13701520 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one

2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one

Cat. No.: B13701520
M. Wt: 182.22 g/mol
InChI Key: DVBXJJBQWMKSMD-UHFFFAOYSA-N
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Description

2-Hydroxy-4-oxatricyclo[43113,8]undecan-5-one is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one typically involves the reaction of hydroxyadamantanone with a peroxy aliphatic carboxylic acid. The hydroxyl group in hydroxyadamantanone is bonded to the bridgehead position of the adamantane ring. This reaction yields the desired compound with the hydroxyl group bonded to the bridgehead position of the 4-oxatricyclo[4.3.1.13,8]undecane ring .

Industrial Production Methods

Industrial production methods focus on optimizing yield and efficiency. One method involves reacting hydroxyadamantanone with peracetic acid or equilibrium formic acid. this method has challenges, such as the acetylation of the hydroxyl group and temperature control issues . An improved method involves using specific peracids to achieve higher yields and better control over the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific positions on the tricyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include peracids for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as methacrylate esters, which have significant industrial applications .

Scientific Research Applications

2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one has numerous scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tricyclic structure play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    Hydroxyadamantanone: A precursor in the synthesis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one.

    Methacrylate Esters: Derivatives formed from the compound with significant industrial applications.

Uniqueness

This compound is unique due to its tricyclic structure and the presence of a hydroxyl group at a specific position. This uniqueness contributes to its versatile chemical properties and wide range of applications .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one

InChI

InChI=1S/C10H14O3/c11-9-6-1-5-2-7(4-6)10(12)13-8(9)3-5/h5-9,11H,1-4H2

InChI Key

DVBXJJBQWMKSMD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1C(C(C2)OC3=O)O

Origin of Product

United States

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